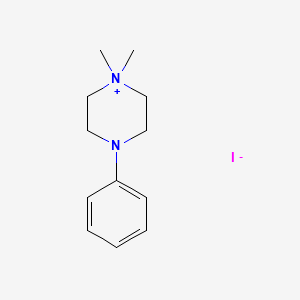

1,1-Dimethyl-4-phenylpiperazinium iodide

Vue d'ensemble

Description

Le phosphate de 3,4-diméthylpyrazole (DMPP) est un inhibiteur de la nitrification largement utilisé en agriculture et en horticulture. Il est reconnu pour sa capacité à améliorer l'efficacité d'utilisation de l'azote en réduisant les pertes d'azote par lessivage et les émissions gazeuses. Le DMPP a fait l'objet de tests toxicologiques et écotoxicologiques complets, démontrant plusieurs avantages par rapport aux autres inhibiteurs de la nitrification .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le DMPP peut être synthétisé par réaction du 3,4-diméthylpyrazole avec l'acide phosphorique. La réaction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol et est réalisée sous des conditions de température et de pression contrôlées pour garantir un rendement élevé et une pureté élevée .

Méthodes de production industrielle : Dans les milieux industriels, le DMPP est produit en faisant réagir le 3,4-diméthylpyrazole avec l'acide phosphorique dans des réacteurs à grande échelle. Le procédé implique un contrôle précis des paramètres réactionnels, y compris la température, la pression et le pH, afin d'optimiser l'efficacité de production et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le DMPP subit principalement des réactions d'inhibition de la nitrification. Il interagit avec les micro-organismes du sol, en particulier les bactéries oxydant l'ammoniac, pour inhiber la conversion de l'ammonium en nitrate. Ce processus contribue à réduire les pertes d'azote et à améliorer la disponibilité de l'azote pour les plantes .

Réactifs et conditions courantes : Le DMPP est souvent utilisé en combinaison avec des engrais azotés tels que le sulfate d'ammonium nitrate ou l'urée. Les taux d'application varient généralement de 0,5 à 1,5 kilogramme par hectare, selon les besoins agricoles spécifiques .

Principaux produits formés : Le principal produit formé par la réaction du DMPP avec les micro-organismes du sol est l'inhibition de la nitrification, qui entraîne une réduction du lessivage des nitrates et des émissions de protoxyde d'azote et d'autres gaz azotés .

4. Applications de la recherche scientifique

Le DMPP a une large gamme d'applications de recherche scientifique, notamment :

Agriculture : Le DMPP est largement utilisé en agriculture pour améliorer l'efficacité d'utilisation de l'azote et réduire la pollution environnementale.

Science du sol : Les chercheurs utilisent le DMPP pour étudier les effets de l'inhibition de la nitrification sur les communautés microbiennes du sol et le cycle de l'azote.

Science de l'environnement : Le DMPP est utilisé dans les études environnementales pour évaluer son impact sur les émissions de gaz à effet de serre et les pertes d'azote dans les sols agricoles.

5. Mécanisme d'action

Le DMPP exerce ses effets en inhibant l'activité des bactéries oxydant l'ammoniac dans le sol. Il cible spécifiquement l'enzyme ammoniac monooxygénase, qui est responsable de la première étape de l'oxydation de l'ammonium. En se liant à l'enzyme, le DMPP empêche la conversion de l'ammonium en nitrite, réduisant ainsi la nitrification et les pertes d'azote qui s'ensuivent . Les cibles moléculaires exactes et les voies impliquées dans cette inhibition font encore l'objet de recherches, mais on pense que le DMPP peut chélaté les ions cuivre nécessaires à l'activité de l'enzyme .

Composés similaires :

Dicyandiamide (DCD) : Un autre inhibiteur de la nitrification largement utilisé, le DCD est reconnu pour son efficacité à réduire les pertes d'azote.

Unicité du DMPP : Le DMPP se distingue par sa grande efficacité à faibles taux d'application, sa faible mobilité dans le sol et sa lente biodégradation. Ces propriétés en font une option plus efficace et respectueuse de l'environnement par rapport aux autres inhibiteurs de la nitrification .

Applications De Recherche Scientifique

DMPP has a wide range of scientific research applications, including:

Agriculture: DMPP is extensively used in agriculture to improve nitrogen-use efficiency and reduce environmental pollution.

Soil Science: Researchers use DMPP to study the effects of nitrification inhibition on soil microbial communities and nitrogen cycling.

Environmental Science: DMPP is employed in environmental studies to assess its impact on greenhouse gas emissions and nitrogen losses from agricultural soils.

Mécanisme D'action

DMPP exerts its effects by inhibiting the activity of ammonia-oxidizing bacteria in the soil. It specifically targets the ammonia monooxygenase enzyme, which is responsible for the first step of ammonium oxidation. By binding to the enzyme, DMPP prevents the conversion of ammonium to nitrite, thereby reducing nitrification and subsequent nitrogen losses . The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed that DMPP may chelate copper ions required for the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Dicyandiamide (DCD): Another widely used nitrification inhibitor, DCD is known for its effectiveness in reducing nitrogen losses.

Uniqueness of DMPP: DMPP stands out due to its high effectiveness at low application rates, low mobility in soil, and slow biodegradation. These properties make it a more efficient and environmentally friendly option compared to other nitrification inhibitors .

Activité Biologique

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a potent agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. Its biological activity has been extensively studied, revealing significant implications for metabolic processes, neurotransmitter release, and potential therapeutic applications.

DMPP primarily functions as an agonist at nAChRs, leading to various physiological effects through receptor activation. It has been shown to stimulate catecholamine secretion from adrenal chromaffin cells, which is crucial for the body's response to stress and metabolic regulation. The mechanism involves the activation of nAChRs that mediate neurotransmitter release, influencing glucose metabolism and insulin sensitivity.

Research Findings

1. Glucose Tolerance Improvement:

Research indicates that DMPP administration improves glucose tolerance in diet-induced obese (DIO) mice. A study demonstrated that chronic treatment with DMPP (10 mg/kg body weight) significantly enhanced insulin-stimulated glucose clearance in various tissues, including brown adipose tissue and skeletal muscles. This effect was absent in mice lacking the β4 subunit of nAChRs, suggesting that the beneficial effects of DMPP on glucose metabolism are mediated through specific receptor interactions .

2. Catecholamine Secretion:

DMPP-induced catecholamine secretion was inhibited by histamine receptor antagonists, indicating a complex interplay between different signaling pathways. This inhibition suggests that histamine may modulate the effects of DMPP on nAChR-mediated catecholamine release .

3. Neurological Implications:

The compound has also been implicated in modulating excitatory neurotransmitter release in the central nervous system. Studies have shown that DMPP can reduce the amplitude of excitatory postsynaptic currents (eEPSCs) in certain neuronal contexts, indicating its role in synaptic transmission and plasticity .

Case Study 1: DMPP and Insulin Sensitivity

In a controlled experiment, DIO mice treated with DMPP showed a marked increase in glucose tolerance after three days of treatment. The study measured blood glucose levels and insulin sensitivity through tracer-based glucose metabolism assessments. Results indicated a significant improvement in glucose handling compared to control groups .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of DMPP on neurotransmitter dynamics within the rat prefrontal cortex. The study found that DMPP reduced eEPSCs amplitude, suggesting a presynaptic modulation of excitatory amino acid release via nAChR activation .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

1,1-dimethyl-4-phenylpiperazin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJGFIKQCCLGK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968822 | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-77-3 | |

| Record name | 1,1-Dimethyl-4-phenylpiperazinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphenylpiperazinium Iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMPP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-4-phenyl-piperazinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-4-phenylpiperazinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHENYLPIPERAZINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X95H7DRX99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.